molecular formula C20H24N2O B5865221 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide

Cat. No. B5865221
M. Wt: 308.4 g/mol
InChI Key: USMXWNFBXYTVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide, also known as DIBO, is a small molecule inhibitor that has been widely used in scientific research. DIBO has been found to have a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is not fully understood, but it is believed to act by inhibiting the activation of the NF-κB pathway. This compound has been shown to bind to the Cys38 residue of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. This compound has also been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is its specificity for the NF-κB pathway. This makes it a useful tool for studying the role of this pathway in various biological processes. However, this compound has some limitations, including its relatively low potency and the fact that it can be toxic at high concentrations.

Future Directions

There are several potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, the use of this compound as a tool to study the role of the NF-κB pathway in various biological processes is likely to continue to be an important area of research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been extensively used in scientific research. This compound has a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Its specificity for the NF-κB pathway makes it a useful tool for studying the role of this pathway in various biological processes. Future research on this compound is likely to focus on the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide involves a multi-step process that includes the preparation of several intermediates. The first step involves the preparation of 3,4-dihydroisoquinoline, which is then reacted with formaldehyde and an amine to form the key intermediate, 3,4-dihydro-2(1H)-isoquinolinylmethylamine. This intermediate is then reacted with N-isopropylbenzamide to form this compound.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is its use as an inhibitor of the NF-κB pathway. The NF-κB pathway is a key regulator of inflammation and immune responses, and this compound has been shown to inhibit the activation of this pathway in various cell types.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(2)21-20(23)18-9-7-16(8-10-18)13-22-12-11-17-5-3-4-6-19(17)14-22/h3-10,15H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXWNFBXYTVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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